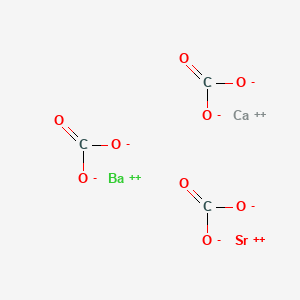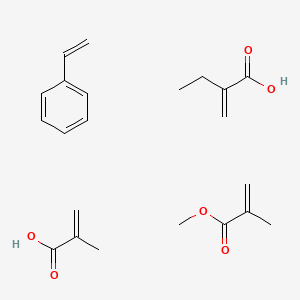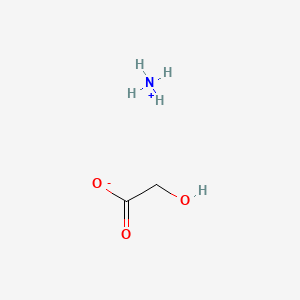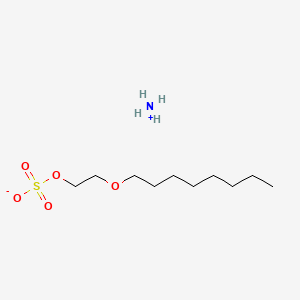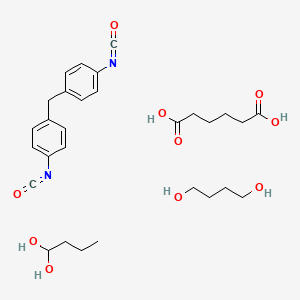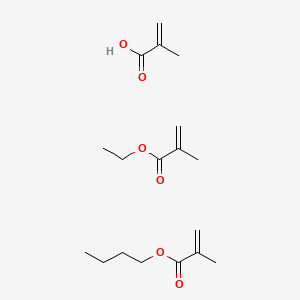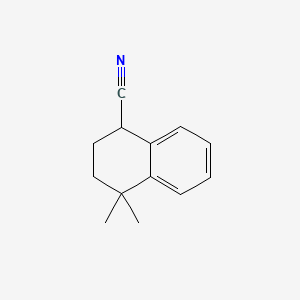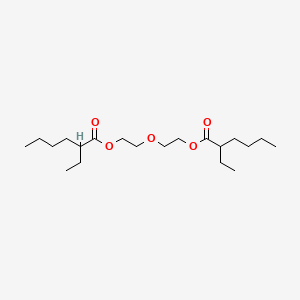
3-(2-Bromoethyl)coumarin
Descripción general
Descripción
3-(2-Bromoethyl)coumarin is a derivative of coumarin . Coumarins are one of the most common host heterocyclic systems reported in the literature of organic chemistry . They are seen to be the pivotal components of many natural products, pharmaceuticals, and synthetic dyes . The pharmacological activities discovered amongst coumarin derivatives include the treatment categories of Alzheimer’s, haematopoietic necrosis (IHN); they have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Synthesis Analysis
This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives . Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .Chemical Reactions Analysis
3-(bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Aplicaciones Científicas De Investigación
Anticancer Properties
3-(2-Bromoethyl)coumarin derivatives have been explored for their potential in cancer treatment. A study found that certain coumarin derivatives, including a bromo coumarin derivative, were effective in inhibiting cancer cell invasion and tumor growth in vivo. These compounds showed promise as new lead compounds for antitumor agents, though their exact mechanisms of action are still being investigated (Kempen et al., 2003).
Synthetic Routes and Applications
The synthesis and applications of 3-(bromoacetyl)coumarin derivatives have been extensively reviewed. These derivatives are used as versatile building blocks for creating various heterocyclic systems and other industrially significant scaffolds. Their applications extend to analytical chemistry, fluorescent sensors, and biological fields, demonstrating the wide-ranging utility of these compounds (Abdou et al., 2021).
Nonlinear Optical Properties
A theoretical study on 3-Acetyl-6-Bromocoumarin, a derivative of 3-(2-Bromoethyl)coumarin, explored its third-order nonlinear optical properties. This research is significant in understanding the electronic properties of coumarin derivatives, which can be relevant in material science and optical applications (Castro et al., 2016).
Fluorescent Chemosensors
Coumarin-based molecules, including bromo coumarin derivatives, have been utilized in the development of small-molecule fluorescent chemosensors. These chemosensors find applications in molecular recognition, imaging, analytical chemistry, and medical science, highlighting the versatility of coumarin derivatives in various scientific fields (Cao et al., 2019).
Antimicrobial Polyurethane Coating
Coumarin-thiazole derivatives, related to 3-(2-Bromoethyl)coumarin, have been studied for their antimicrobial activity. When incorporated into polyurethane varnish, these derivatives exhibited strong antimicrobial effects. This finding opens up possibilities for their use in antimicrobial coatings and materials science (El‐Wahab et al., 2014).
Antioxidant Activity
Research on new coumarin derivatives, including those related to 3-(2-Bromoethyl)coumarin, has demonstrated significant antioxidant activity. This highlights the potential of these compounds in combating oxidative stress, which is relevant in the context of various diseases and aging (Kadhum et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-bromoethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQUOMBGREDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943265 | |
| Record name | 3-(2-Bromoethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)coumarin | |
CAS RN |
20972-54-7 | |
| Record name | NSC99029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromoethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromoethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)



